5-Phenylcytidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H17N3O5 |

|---|---|

Molecular Weight |

319.31 g/mol |

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one |

InChI |

InChI=1S/C15H17N3O5/c16-13-9(8-4-2-1-3-5-8)6-18(15(22)17-13)14-12(21)11(20)10(7-19)23-14/h1-6,10-12,14,19-21H,7H2,(H2,16,17,22)/t10-,11-,12-,14-/m1/s1 |

InChI Key |

NXZDBARVIPFCNZ-HKUMRIAESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CN(C(=O)N=C2N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C(=O)N=C2N)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Phenylcytidine: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylcytidine is a synthetic cytidine nucleoside analog characterized by the presence of a phenyl group at the 5-position of the pyrimidine ring. As a member of the broader class of nucleoside analogs, this compound holds significant interest within the scientific community, particularly in the fields of oncology and epigenetics. Its structural modification suggests potential as an antimetabolite and an inhibitor of DNA methyltransferases (DNMTs), enzymes that play a crucial role in gene regulation and are often dysregulated in cancer.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological activities of this compound, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Properties

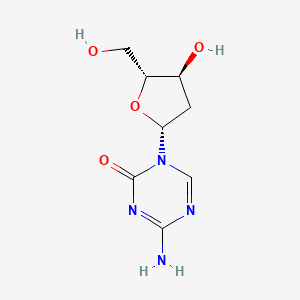

The foundational structure of this compound consists of a cytosine base attached to a ribose sugar moiety. The key modification is the substitution of the hydrogen atom at the C5 position of the pyrimidine ring with a phenyl group.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 83866-19-7 | [1][2] |

| Molecular Formula | C15H17N3O5 | [1][2] |

| Molecular Weight | 319.31 g/mol | [1][2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis of this compound

The synthesis of 5-aryl pyrimidine nucleosides, including this compound, is commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective method, utilizing a 5-halocytidine derivative and a phenylboronic acid as starting materials.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for the synthesis of 5-aryl pyrimidine nucleosides.[3][4][5][6][7][8][9][10][11][12] Optimization of specific reaction conditions for this compound may be required.

Materials:

-

5-Iodo-2',3',5'-tri-O-acetylcytidine (or other suitably protected 5-halocytidine)

-

Phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Sodium carbonate, Potassium carbonate)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Dimethoxyethane (DME), Toluene)

-

Water (for aqueous base solutions)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the protected 5-halocytidine (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), and the palladium catalyst (e.g., 0.05-0.1 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.

-

Solvent and Base Addition: Add the anhydrous organic solvent to the flask, followed by an aqueous solution of the base (e.g., 2M sodium carbonate).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Deprotection: Remove the protecting groups (e.g., acetyl groups) using standard deprotection methods (e.g., treatment with methanolic ammonia) to yield this compound.

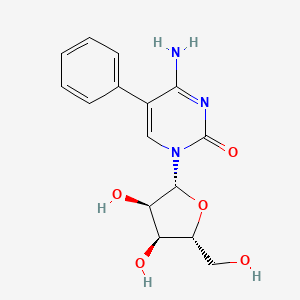

Diagram 1: Suzuki-Miyaura Coupling for this compound Synthesis

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound is postulated to function as a DNA methyltransferase (DNMT) inhibitor, a mechanism shared by other cytidine analogs like 5-azacytidine and decitabine.[1][2][13]

Mechanism of DNA Methyltransferase Inhibition

The proposed mechanism of action involves the cellular uptake of this compound and its subsequent phosphorylation to the triphosphate form. This triphosphate analog can then be incorporated into replicating DNA in place of deoxycytidine triphosphate (dCTP). Once incorporated, the phenyl group at the 5-position is thought to sterically hinder the catalytic activity of DNMTs. The enzyme attempts to methylate the cytosine base but becomes covalently trapped, leading to the depletion of active DNMT and subsequent hypomethylation of the DNA. This can lead to the re-expression of silenced tumor suppressor genes.

Diagram 2: Proposed Signaling Pathway of this compound as a DNMT Inhibitor

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. "Novel Approaches for the Synthesis of C-5 Modified Pyrimidine Nucleosi" by Yong Liang [digitalcommons.fiu.edu]

- 4. digitalcommons.fiu.edu [digitalcommons.fiu.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Letter: Synthesis of C-5 substituted pyrimidine nucleosides via organopalladium intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 5-Phenylcytidine for Research Applications

This guide provides a comprehensive overview of the chemical synthesis of this compound, a nucleoside analog with significant potential in biomedical research. The synthesis involves a multi-step process, including the protection of the starting material, cytidine, followed by iodination, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and final deprotection. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and its relevant biological context.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a convergent strategy that involves the preparation of a key intermediate, 5-iodocytidine, followed by the introduction of the phenyl group via a Suzuki-Miyaura cross-coupling reaction. The overall workflow can be summarized in the following steps:

-

Protection of Cytidine: The hydroxyl and amino groups of the cytidine starting material are protected to prevent unwanted side reactions in subsequent steps.

-

Iodination: The protected cytidine is iodinated at the 5-position of the pyrimidine ring to create the necessary handle for the cross-coupling reaction.

-

Suzuki-Miyaura Cross-Coupling: The 5-iodocytidine intermediate is coupled with phenylboronic acid in the presence of a palladium catalyst to form the C-C bond, yielding protected this compound.

-

Deprotection: The protecting groups are removed to yield the final product, this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protection of Cytidine

The hydroxyl groups of the ribose moiety and the exocyclic amino group of cytidine are typically protected using acetyl groups. This can be achieved by reacting cytidine with an excess of acetic anhydride in the presence of a base such as pyridine.

Protocol:

-

Suspend cytidine (1.0 eq) in pyridine.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetic anhydride (excess, e.g., 5.0 eq) to the suspension with stirring.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the peracetylated cytidine.

Iodination of Protected Cytidine

The 5-position of the protected cytidine is iodinated using an electrophilic iodine source. A common method involves the use of iodine monochloride or a mixture of iodine and an oxidizing agent.

Protocol:

-

Dissolve the protected cytidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add iodine (0.6 eq) and 3-chloroperbenzoic acid (mCPBA, 1.05 eq) to the solution.[1]

-

Stir the reaction mixture at room temperature for approximately 2 hours.[1]

-

Monitor the reaction progress by TLC.

-

Upon completion, evaporate the solvent to dryness.[1]

-

Purify the residue by column chromatography to obtain the protected 5-iodocytidine.[1]

Suzuki-Miyaura Cross-Coupling

The key C-C bond formation is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the protected 5-iodocytidine and phenylboronic acid.

Protocol:

-

To a reaction vessel, add the protected 5-iodocytidine (1.0 eq), phenylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or a palladacycle (e.g., 1.0 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[2][3]

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, such as a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.[4]

-

Heat the reaction mixture with stirring (e.g., at 60-100 °C) for the required time (can range from hours to 24 hours), monitoring by TLC or LC-MS.[2][3]

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield the protected this compound.

Deprotection

The final step involves the removal of the protecting groups to yield this compound. For acetyl groups, this is typically achieved by treatment with a base.

Protocol:

-

Dissolve the protected this compound in a methanolic solution of a base, such as sodium methoxide or ammonia.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture with an acidic resin or by adding a weak acid (e.g., acetic acid).

-

Filter off the resin (if used) and concentrate the filtrate under reduced pressure.

-

Purify the final product, this compound, by recrystallization or column chromatography.

Quantitative Data Summary

The following tables provide representative quantitative data for the key steps in the synthesis of this compound, based on analogous reactions reported in the literature.

Table 1: Iodination of Protected Cytidine

| Parameter | Value | Reference |

| Starting Material | Protected Cytidine | N/A |

| Reagents | Iodine, mCPBA | [1] |

| Solvent | DMF | [1] |

| Reaction Time | 2 hours | [1] |

| Temperature | Room Temperature | [1] |

| Yield | ~63% | [1] |

Table 2: Suzuki-Miyaura Cross-Coupling

| Parameter | Value | Reference |

| Substrate | Protected 5-Iodocytidine | N/A |

| Coupling Partner | Phenylboronic Acid | N/A |

| Catalyst | Palladacycle (1.0 mol%) | [2] |

| Base | K₂CO₃ or similar | [2] |

| Solvent | H₂O:EtOH | [2] |

| Temperature | 60 °C | [2] |

| Reaction Time | up to 24 hours | [2] |

| Yield | ~76% (for a similar substrate) | [2] |

Biological Context and Potential Mechanism of Action

5-Substituted cytidine analogs, including this compound, are investigated for their potential as anti-metabolic and anti-tumor agents.[5][6] One of the proposed mechanisms of action is the inhibition of DNA methyltransferases (DNMTs).[5][6] DNMTs are a family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the 5-position of cytosine in DNA. This epigenetic modification plays a crucial role in gene regulation. Aberrant DNA methylation patterns are a hallmark of many cancers.

By acting as a cytidine analog, this compound could potentially be incorporated into DNA during replication. The bulky phenyl group at the 5-position may then sterically hinder the binding of DNMTs to the DNA, leading to a reduction in DNA methylation and potentially the re-expression of tumor suppressor genes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2’-deoxyuridine (or cytidine) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.eu [file.medchemexpress.eu]

5-Phenylcytidine: A Technical Guide to its Presumed Mechanism of Action in Cellular Contexts

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylcytidine is a synthetic analog of the nucleoside cytidine, characterized by the substitution of a phenyl group at the 5th position of the pyrimidine ring. While direct experimental data on this compound is limited in publicly accessible literature, its structural similarity to a class of well-studied cytidine analogs strongly suggests a primary mechanism of action centered on the inhibition of DNA methyltransferases (DNMTs). This guide provides an in-depth technical overview of the presumed mechanism of action of this compound, drawing upon the established knowledge of related compounds such as 5-Azacytidine and Zebularine. The information herein is intended to provide a foundational understanding for researchers and drug development professionals interested in the potential therapeutic applications of this and similar molecules.

Core Presumed Mechanism of Action: DNA Methyltransferase Inhibition

The central hypothesis for the mechanism of action of this compound is its function as a DNA methyltransferase (DNMT) inhibitor. DNMTs are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C5 position of cytosine residues in DNA, a key epigenetic modification.[1] In cancer, hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a common event leading to their silencing and contributing to tumorigenesis.[1]

Cytidine analogs, including this compound, are believed to exert their effects by being incorporated into DNA during replication. Once integrated, they act as suicide inhibitors of DNMTs. The catalytic mechanism of DNMTs involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the C6 position of the cytosine ring, forming a transient covalent intermediate.[2] For canonical cytosine, this reaction is resolved by the abstraction of a proton from the C5 position, followed by the transfer of a methyl group and subsequent release of the enzyme. However, with analogs like 5-azacytidine, the presence of a nitrogen atom at the C5 position prevents the resolution of this covalent bond, leading to the irreversible trapping of the DNMT enzyme on the DNA.[3] Similarly, it is proposed that the bulky phenyl group at the C5 position of this compound would sterically hinder the enzymatic steps required for the resolution of the covalent intermediate, effectively sequestering the DNMT enzyme.

Signaling Pathway of DNMT Inhibition by Cytidine Analogs

The following diagram illustrates the general signaling pathway of DNMT inhibition by cytidine analogs, which is the presumed pathway for this compound.

Quantitative Data on Related Cytidine Analogs

Table 1: In Vitro Efficacy of 5-Azacytidine and Zebularine in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 5-Azacytidine | HL-60 | Acute Promyelocytic Leukemia | 0.1 - 1 | [4] |

| 5-Azacytidine | U937 | Histiocytic Lymphoma | 0.5 - 2 | [5] |

| Zebularine | T24 | Bladder Cancer | 100 - 300 | [6] |

| Zebularine | HCT116 | Colorectal Carcinoma | ~100 | [7] |

Table 2: Biochemical Inhibition of DNMTs

| Compound | Enzyme | Ki (nM) | Inhibition Type | Reference |

| 5-Aza-dCTP | DNMT1 | Not reported (covalent) | Suicide inhibitor | [3] |

| Zebularine-DNA | M.SssI DNMT | Not reported (covalent) | Suicide inhibitor | [7] |

Key Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for characterizing the mechanism of action of this compound, based on standard protocols used for other DNMT inhibitors.

DNA Methyltransferase (DNMT) Activity/Inhibition Assay

This assay is designed to measure the activity of DNMTs and the inhibitory potential of compounds like this compound.

Principle: This protocol is based on an ELISA-like method where a cytosine-rich DNA substrate is coated on a plate. DNMTs methylate this DNA in the presence of S-adenosyl-L-methionine (SAM). The extent of methylation is then detected using an antibody specific for 5-methylcytosine, followed by a colorimetric or fluorometric readout.[8][9]

Materials:

-

DNMT Assay Kit (e.g., EpiQuik™ DNA Methyltransferase Activity/Inhibition Assay Kit)

-

Nuclear extract or purified DNMT enzyme

-

This compound (or other inhibitors)

-

Microplate reader

Protocol:

-

Prepare nuclear extracts from cells of interest.

-

To the wells of the DNA-coated plate, add the assay buffer, nuclear extract (or purified DNMT), and SAM.

-

For inhibition studies, add varying concentrations of this compound. Include a positive control (no inhibitor) and a negative control (no DNMT).

-

Incubate the plate at 37°C for 1-2 hours to allow for the methylation reaction.

-

Wash the wells to remove unbound components.

-

Add the anti-5-methylcytosine antibody and incubate at room temperature for 1 hour.

-

Wash the wells and add the secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Wash the wells and add the developing solution to produce a colorimetric or fluorometric signal.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of inhibition based on the signal from the treated versus untreated wells.

Cell Viability Assay (MTT/XTT Assay)

This assay determines the cytotoxic effects of this compound on cancer cells.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[10]

Materials:

-

Cancer cell lines of interest

-

96-well plates

-

Cell culture medium

-

This compound

-

MTT or XTT reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include untreated control wells.

-

After the treatment period, add the MTT or XTT reagent to each well and incubate at 37°C for 2-4 hours.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection (Annexin V Staining)

This assay identifies and quantifies apoptotic cells following treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. A vital dye like propidium iodide (PI) is often co-stained to differentiate between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[11]

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry, exciting at 488 nm and measuring emission at ~530 nm (FITC) and >670 nm (PI).

-

Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently scarce in the public domain, its chemical structure strongly supports the hypothesis that it functions as a DNA methyltransferase inhibitor. By leveraging the extensive research on related cytidine analogs like 5-Azacytidine and Zebularine, we can propose a well-grounded mechanism involving cellular uptake, metabolic activation, incorporation into DNA, and subsequent trapping of DNMT enzymes. The downstream consequences of this action are predicted to include the reactivation of silenced tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells. The experimental protocols detailed in this guide provide a roadmap for the systematic investigation and validation of the precise molecular and cellular effects of this compound, which will be essential for its potential development as a therapeutic agent. Further research is warranted to elucidate the specific pharmacological profile of this compound.

References

- 1. Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Azacitidine - Wikipedia [en.wikipedia.org]

- 4. DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer | Anticancer Research [ar.iiarjournals.org]

- 5. Frontiers | DNMT Inhibitors Increase Methylation in the Cancer Genome [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]

- 10. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

5-Phenylcytidine: An Obscure Cytidine Analog with Underexplored Potential

Despite being identified as a cytidine nucleoside analog with potential as a DNA methyltransferase (DNMT) inhibitor, a comprehensive historical account and detailed scientific dossier on 5-Phenylcytidine remain elusive in publicly accessible literature. This in-depth technical guide consolidates the limited available information and outlines the general context within which this molecule is understood, while also highlighting the significant gaps in its research and development timeline.

Introduction

This compound (CAS Number: 83866-19-7) is a synthetic derivative of the nucleoside cytidine, characterized by the presence of a phenyl group at the 5th position of the pyrimidine ring. Structurally, this modification distinguishes it from endogenous cytidine and other well-studied cytidine analogs, such as 5-azacytidine and decitabine, which are established drugs in the treatment of myelodysplastic syndromes and certain types of leukemia. The introduction of the bulky phenyl group at this position is anticipated to alter its biological activity, potentially influencing its interaction with key cellular enzymes.

Postulated Mechanism of Action: DNA Methyltransferase Inhibition

The primary hypothesis surrounding the biological activity of this compound is its role as a DNA methyltransferase (DNMT) inhibitor.[1] DNMTs are a family of enzymes crucial for establishing and maintaining DNA methylation patterns, a key epigenetic modification involved in gene silencing and the regulation of gene expression. In cancer, hypermethylation of tumor suppressor genes is a common event, leading to their inactivation and contributing to tumorigenesis.

Cytidine analogs often exert their therapeutic effects by being incorporated into DNA during replication. Once incorporated, they can covalently trap DNMT enzymes, leading to the depletion of active enzyme, subsequent hypomethylation of the genome, and the re-expression of silenced tumor suppressor genes. It is theorized that this compound may follow a similar mechanism.

Signaling Pathway: DNA Methylation and Gene Silencing

The following diagram illustrates the general mechanism of action for cytidine analogs that function as DNMT inhibitors.

Caption: Postulated mechanism of action for this compound as a DNMT inhibitor.

Discovery and History: A Notable Lack of Data

This lack of information suggests that this compound may have been synthesized as part of a larger chemical library or as an intermediate in a synthetic pathway that was not the primary focus of the research. It is also possible that the initial findings were never published or were documented in less accessible formats. As a result, a detailed historical narrative of its development, including the researchers and institutions involved, cannot be constructed at this time.

Quantitative Data

There is a significant absence of publicly available quantitative data for this compound. Key metrics such as IC50 values against various cancer cell lines, binding affinities for DNMT enzymes, or pharmacokinetic and pharmacodynamic data have not been found in the reviewed literature. This lack of data prevents a quantitative assessment of its biological activity and potential therapeutic efficacy.

Experimental Protocols

Consistent with the lack of primary literature, detailed experimental protocols for the synthesis of this compound and for the biological assays used to characterize its activity are not available. For researchers interested in investigating this compound, a de novo synthetic route would need to be developed, likely based on general methods for the synthesis of 5-substituted cytidine analogs. Similarly, any biological evaluation would require the adaptation of standard assays for assessing cytotoxicity, DNMT inhibition, and effects on cellular signaling pathways.

A generalized workflow for the investigation of a novel cytidine analog like this compound is presented below.

Caption: A general experimental workflow for the evaluation of a novel cytidine analog.

Conclusion and Future Directions

For researchers in drug discovery and development, this compound presents an opportunity for foundational research. The synthesis and subsequent evaluation of this compound against a panel of cancer cell lines and in DNMT inhibition assays would be the first step in determining if it warrants further investigation as a potential therapeutic agent. The bulky phenyl substitution is a unique feature that could confer novel properties, such as altered enzyme binding or a different spectrum of activity compared to existing cytidine analogs. Until such studies are conducted, this compound will remain an enigmatic entry in the vast library of synthetic nucleosides.

References

5-Phenylcytidine: A Technical Guide for Researchers and Drug Development Professionals

Introduction

5-Phenylcytidine is a synthetic cytidine nucleoside analog characterized by the presence of a phenyl group at the 5-position of the cytosine base. This modification imparts unique physicochemical properties to the molecule, suggesting its potential as a modulator of biological processes, particularly in the realms of oncology and virology. As with other 5-substituted cytidine analogs, this compound is hypothesized to exert its biological effects primarily through the inhibition of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation.[1] Dysregulation of DNA methylation is a hallmark of various cancers, making DNMTs attractive targets for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of this compound, including its synthesis, potential mechanism of action, and the methodologies for its biological evaluation.

Core Concepts

Chemical Structure and Properties

This compound is a derivative of the naturally occurring nucleoside, cytidine. The key structural feature is the substitution of the hydrogen atom at the 5-position of the pyrimidine ring with a phenyl group. This aromatic substitution significantly increases the steric bulk and hydrophobicity of the molecule compared to endogenous cytidine. These structural changes are expected to influence its interaction with various enzymes, including DNA polymerases and DNA methyltransferases.

Putative Mechanism of Action: DNA Methyltransferase Inhibition

The primary hypothesized mechanism of action for this compound is the inhibition of DNA methyltransferases (DNMTs).[1] DNMTs are responsible for transferring a methyl group from S-adenosylmethionine (SAM) to the 5-position of cytosine residues in DNA, a key epigenetic modification that often leads to gene silencing.[2]

Cytidine analogs, upon incorporation into DNA, can act as mechanism-based inhibitors of DNMTs. The catalytic mechanism of DNMTs involves a nucleophilic attack from a cysteine residue in the enzyme's active site to the 6-position of the cytosine ring, forming a transient covalent adduct. This facilitates the transfer of the methyl group to the 5-position. For analogs like 5-azacytidine, this covalent complex is irreversible, leading to the degradation of the enzyme. While the precise interaction of this compound with DNMTs has not been extensively detailed in publicly available literature, it is plausible that the bulky phenyl group at the 5-position interferes with the normal catalytic process, leading to enzyme inhibition.

Data Presentation

Quantitative biological data for this compound is not extensively available in the public domain. However, based on the known activity of other 5-substituted cytidine analogs, a comparative analysis of their inhibitory concentrations (IC50) against various cancer cell lines and viruses can provide a contextual framework for the potential potency of this compound. The following table includes data for related compounds to illustrate the range of activities observed for this class of molecules.

Table 1: Comparative Antiproliferative and Antiviral Activities of Selected 5-Substituted Cytidine Analogs

| Compound | Cell Line/Virus | Activity Type | IC50 / EC50 (µM) | Reference |

| 5-Azacytidine | A549 (Lung Cancer) | Antiproliferative | 2.218 | [4] |

| 5-Azacytidine | SK-MES-1 (Lung Cancer) | Antiproliferative | 1.629 | [4] |

| 5-Azacytidine | H1792 (Lung Cancer) | Antiproliferative | 1.471 | [4] |

| 5-Azacytidine | H522 (Lung Cancer) | Antiproliferative | 1.948 | [4] |

| 5-Azacytidine | SW 480 (Colon Cancer) | Antiproliferative | ~1 | [5] |

| 5-Azacytidine | SW 948 (Colon Cancer) | Antiproliferative | ~1 | [5] |

| 5-Fluoro-2'-deoxycytidine | HCT116 (Colon Cancer) | Antiproliferative | Data not quantified | [2] |

Note: Data for this compound is not available in the cited literature. This table is for illustrative purposes to show the activity of related compounds.

Experimental Protocols

Synthesis of 5-Phenyl-2'-deoxycytidine

A multi-step synthesis for 5-phenyl-2'-deoxycytidine has been described.[6] The following protocol is a summary of this synthetic route.

Step 1: Silyl Protection of 5-iodo-2'-deoxyuridine

-

Dissolve 5-iodo-2'-deoxyuridine in an appropriate aprotic solvent (e.g., anhydrous DMF).

-

Add a silylating agent, such as tert-Butyldimethylsilyl chloride (TBDMSCl), and an amine base (e.g., imidazole).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction mixture to isolate the 3',5'-di-O-TBDMS-5-iodo-2'-deoxyuridine.

Step 2: Suzuki-Miyaura Cross-Coupling

-

Dissolve the silyl-protected 5-iodo-2'-deoxyuridine in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Add phenylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., sodium carbonate).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC).

-

Perform an aqueous workup and purify the product by column chromatography to yield 3',5'-di-O-TBDMS-5-phenyl-2'-deoxyuridine.

Step 3: Conversion to 5-Phenyl-2'-deoxycytidine

-

Dissolve the protected 5-phenyl-2'-deoxyuridine in a suitable solvent (e.g., acetonitrile).

-

Activate the C4 position of the pyrimidine ring using a coupling agent such as benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP) in the presence of a base like cesium carbonate.

-

Introduce an amine source (e.g., ammonia) to displace the activated group and form the cytidine derivative.

-

Monitor the reaction by TLC and purify the resulting protected 5-phenyl-2'-deoxycytidine.

Step 4: Deprotection

-

Dissolve the protected 5-phenyl-2'-deoxycytidine in a solvent such as tetrahydrofuran (THF).

-

Add a fluoride source, for example, tetrabutylammonium fluoride (TBAF), to remove the silyl protecting groups.

-

Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

-

Purify the final product, 5-phenyl-2'-deoxycytidine, using column chromatography or recrystallization.

DNA Methyltransferase (DNMT) Activity Assay

To evaluate the inhibitory potential of this compound against DNMTs, a variety of assays can be employed.[7][8][9] A common method is a fluorescence-based assay.

Principle: This assay utilizes a specific DNA duplex substrate containing a recognition site for a methylation-sensitive restriction endonuclease.[8] If the DNMT methylates the substrate, the restriction enzyme can no longer cleave it. The amount of cleaved DNA, which can be quantified using a fluorescent DNA intercalating dye, is inversely proportional to the DNMT activity.

Materials:

-

Purified human DNMT1 enzyme

-

S-adenosylmethionine (SAM)

-

Custom synthesized hemimethylated DNA duplex with a restriction site (e.g., for HhaI)

-

Methylation-sensitive restriction endonuclease (e.g., HhaI)

-

Fluorescent DNA intercalating dye (e.g., SYBR Green)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT, 5% glycerol)

-

96-well microtiter plates

Procedure:

-

Prepare a reaction mixture containing the assay buffer, SAM, and the DNA substrate in each well of the microtiter plate.

-

Add varying concentrations of this compound (or a vehicle control) to the wells.

-

Initiate the methylation reaction by adding the DNMT1 enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for DNA methylation.

-

Stop the methylation reaction (e.g., by heat inactivation).

-

Add the methylation-sensitive restriction endonuclease to each well and incubate at its optimal temperature to allow for cleavage of unmethylated DNA.

-

Add the fluorescent DNA intercalating dye to each well.

-

Measure the fluorescence intensity using a plate reader. A higher fluorescence signal indicates more DNA cleavage and thus greater inhibition of DNMT1.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Hypothesized intracellular activation and mechanism of action for this compound.

Caption: A multi-step workflow for the chemical synthesis of 5-Phenyl-2'-deoxycytidine.

Conclusion

This compound represents a promising, yet understudied, cytidine nucleoside analog. Its chemical structure suggests a potential role as a DNA methyltransferase inhibitor, a class of compounds with proven therapeutic value in oncology. The synthetic route to this compound has been established, paving the way for its production and subsequent biological evaluation. Future research should focus on obtaining quantitative data on its antiproliferative and antiviral activities, elucidating its precise mechanism of action, and exploring its pharmacokinetic and pharmacodynamic properties. Such studies will be crucial in determining the therapeutic potential of this compound and its advancement as a candidate for drug development.

References

- 1. Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent progress in DNA methyltransferase inhibitors as anticancer agents [frontiersin.org]

- 3. DNA methyltransferase inhibition reverses epigenetically embedded phenotypes in lung cancer preferentially affecting polycomb target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of 5-aza-2ˈ-deoxycytidine on p27Kip1, p21Cip1/Waf1/Sdi1, p57Kip2, and DNA methyltransferase 1 Genes Expression, Cell Growth Inhibition and Apoptosis Induction in Colon Cancer SW 480 and SW 948 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Synthesis of Novel 5-Aryl 2’-Deoxyuridine and 2’-Deoxycytidine Analogu" by Kevin E. Persaud [academicworks.cuny.edu]

- 7. DNA methyltransferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorescence-based high-throughput assay for human 5-methylcytosine DNA methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. digitalcommons.bucknell.edu [digitalcommons.bucknell.edu]

5-Phenylcytidine: A Technical Guide to its Potential Anti-Metabolic and Anti-Tumor Activities

Disclaimer: This document provides a technical overview of the potential anti-metabolic and anti-tumor activities of 5-Phenylcytidine. As of the latest literature review, specific experimental data for this compound is exceptionally limited. Therefore, this guide utilizes the well-characterized cytidine analog, 5-Azacytidine , as a surrogate to illustrate the likely mechanisms of action, relevant experimental protocols, and potential therapeutic pathways. The data and pathways described herein should be considered a predictive framework for the investigation of this compound, pending specific experimental validation.

Introduction

This compound is a synthetic cytidine nucleoside analog. Like other molecules in its class, it is hypothesized to function as an anti-metabolite and exhibit anti-tumor properties. The primary mechanism for cytidine analogs is the inhibition of DNA methyltransferases (DNMTs), enzymes that are crucial in epigenetic regulation.[1] Aberrant DNA hypermethylation is a hallmark of many cancers, leading to the silencing of tumor suppressor genes. By inhibiting DNMTs, cytidine analogs can lead to the re-expression of these silenced genes, thereby inducing apoptosis and reducing tumor growth.[2][3] This guide outlines the theoretical framework and experimental approaches for evaluating the anti-cancer potential of this compound.

Proposed Mechanism of Action: DNA Methyltransferase Inhibition

This compound, upon cellular uptake, is expected to be phosphorylated into its active triphosphate form and subsequently incorporated into DNA during replication. Once integrated into the DNA strand, it is proposed to act as a suicide inhibitor of DNA methyltransferases (DNMTs). The enzyme covalently binds to the 5-position of the cytidine ring, but the phenyl group at this position in this compound would likely prevent the resolution of this covalent bond, leading to the irreversible trapping and subsequent degradation of the DNMT enzyme.[1][4] This depletion of active DNMTs results in passive demethylation of the genome during subsequent rounds of DNA replication, leading to the re-activation of tumor suppressor genes and induction of apoptosis.[3]

Quantitative Data (Hypothetical and Exemplar)

Specific quantitative data for this compound is not currently available in published literature. The following tables present exemplar data based on studies of 5-Azacytidine to illustrate the expected format and range of activity for a cytidine analog.

Table 1: In Vitro Cytotoxicity (Exemplar Data based on 5-Azacytidine)

| Cell Line | Cancer Type | IC50 (µM) after 48h | Citation |

| A549 | Non-Small Cell Lung Cancer | 2.218 | [2] |

| SK-MES-1 | Non-Small Cell Lung Cancer | 1.629 | [2] |

| H1792 | Non-Small Cell Lung Cancer | 1.471 | [2] |

| H522 | Non-Small Cell Lung Cancer | 1.948 | [2] |

| HCT-116 | Colon Cancer | 1.98 | [5] |

| HL-60 | Acute Myeloid Leukemia | < 0.4 | [6] |

| K562 | Chronic Myeloid Leukemia | < 0.4 | [6] |

Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models (Exemplar Data based on 5-Azacytidine)

| Xenograft Model | Cancer Type | Treatment Regimen | Outcome | Citation |

| Orthotopic H460 | Non-Small Cell Lung Cancer | Intratracheal administration | 142% increase in median survival vs. control | [7][8] |

| Orthotopic H358 | Non-Small Cell Lung Cancer | Intratracheal administration | 63% increase in median survival vs. control | [7][8] |

| Patient-Derived IDH1 Mutant Glioma | Anaplastic Astrocytoma | Long-term systemic administration | Significant reduction in tumor growth; tumor regression observed | [9] |

Experimental Protocols

The following are detailed, generalized protocols for key experiments that would be essential for evaluating the anti-metabolic and anti-tumor activities of this compound.

In Vitro Cell Viability Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

96-well flat-bottom plates

-

This compound stock solution (in DMSO or PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[2]

-

Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[10]

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Allow the plate to stand overnight in the incubator.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value using dose-response curve analysis.

In Vitro DNA Methyltransferase (DNMT) Activity/Inhibition Assay

This assay quantifies the activity of DNMT enzymes and the inhibitory effect of compounds like this compound. Commercial kits are widely available for this purpose.[11][12]

Principle: A cytosine-rich DNA substrate is coated on a microplate well. Nuclear extracts or purified DNMTs are added along with the methyl donor S-adenosylmethionine (SAM or AdoMet) and the test inhibitor. The methylated DNA is then detected using a specific antibody for 5-methylcytosine in an ELISA-like colorimetric or fluorometric assay.[11][13] The signal is inversely proportional to the inhibitory activity of the compound.

Procedure (based on a commercial colorimetric kit):

-

Prepare nuclear extracts from the cancer cell line of interest or use purified DNMT1, DNMT3A, or DNMT3B enzymes.

-

To the DNA-coated wells, add the assay buffer, SAM (AdoMet), and varying concentrations of this compound. Include a positive control (no inhibitor) and a blank (no enzyme).

-

Add the nuclear extract or purified DNMT enzyme to the wells.

-

Incubate at 37°C for 60-90 minutes to allow for the methylation reaction.

-

Wash the wells to remove non-bound components.

-

Add the capture antibody (anti-5-methylcytosine) and incubate for 60 minutes at room temperature.

-

Wash the wells, then add the detection antibody (e.g., HRP-conjugated secondary antibody) and incubate for 30 minutes.

-

Wash the wells and add the colorimetric developer solution.

-

After a 5-10 minute incubation, add a stop solution.

-

Read the absorbance on a microplate reader at 450 nm.

-

Calculate the percentage of DNMT inhibition for each concentration of this compound.

Signaling Pathways and Visualizations

Proposed Experimental Workflow

A systematic evaluation of this compound would follow a multi-stage process from initial in vitro screening to in vivo validation.

Apoptosis Induction Pathway via DNMT Inhibition

The inhibition of DNMTs by cytidine analogs is known to trigger apoptosis through both extrinsic and intrinsic pathways. The re-expression of tumor suppressor genes can sensitize cells to apoptotic signals. For instance, studies with 5-Azacytidine show it can induce the TRAIL-mediated extrinsic apoptosis pathway and also prime cells for BCL-2 inhibitor-mediated apoptosis.[14][15]

Conclusion and Future Directions

While this compound remains an understudied compound, its structural similarity to potent anti-cancer drugs like 5-Azacytidine suggests a strong potential for anti-metabolic and anti-tumor activities. The primary mechanism is likely the inhibition of DNA methyltransferases, leading to epigenetic reprogramming and the reactivation of silenced tumor suppressor genes. The experimental framework provided in this guide offers a clear path for the systematic evaluation of this compound's efficacy and mechanism of action. Future research should focus on obtaining fundamental in vitro data, such as IC50 values across a panel of cancer cell lines, and validating its DNMT inhibitory activity. Positive results would warrant progression to in vivo xenograft models to assess its therapeutic potential in a preclinical setting.

References

- 1. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. brieflands.com [brieflands.com]

- 6. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intratracheally Administered 5-Azacytidine Is Effective Against Orthotopic Human Lung Cancer Xenograft Models and Devoid of Important Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intratracheally administered 5-azacytidine is effective against orthotopic human lung cancer xenograft models and devoid of important systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit | EpigenTek [epigentek.com]

- 12. biocompare.com [biocompare.com]

- 13. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. 5-azacytidine, a chemotherapeutic drug, induces TRAIL-mediated apoptosis in mouse thymocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Journey of 5-Phenylcytidine: A Technical Guide to its Presumed Cellular Fate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Phenylcytidine, a synthetic analog of the nucleoside cytidine, holds potential as a therapeutic agent, likely operating through mechanisms common to other 5-substituted cytidine analogs, such as the inhibition of DNA methyltransferases.[1] Despite its intriguing structure, a comprehensive body of research detailing its specific cellular uptake and metabolic pathways is conspicuously absent from the current scientific literature. This technical guide, therefore, endeavors to construct a robust, albeit hypothetical, framework for the cellular processing of this compound. By drawing parallels with well-characterized related compounds, we will delineate its probable route of cellular entry, subsequent metabolic activation and catabolism, and its ultimate mechanism of action. Furthermore, this document provides generalized experimental protocols that can be adapted to rigorously investigate these hypotheses, paving the way for future research into this promising molecule.

A Hypothesized Model of Cellular Uptake

The cellular membrane is impermeable to hydrophilic molecules like nucleosides and their analogs. Their entry into the cell is mediated by specialized membrane transport proteins. For other cytidine analogs, two primary families of nucleoside transporters are responsible for their uptake: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). It is highly probable that this compound utilizes these same pathways.

-

Equilibrative Nucleoside Transporters (ENTs): These transporters, such as ENT1 and ENT2, facilitate the bidirectional movement of nucleosides down their concentration gradient.

-

Concentrative Nucleoside Transporters (CNTs): These transporters, including CNT1, CNT2, and CNT3, actively transport nucleosides into the cell against their concentration gradient, a process driven by the sodium ion gradient.

The affinity of this compound for each of these transporters would be a critical determinant of its cellular uptake efficiency and, consequently, its pharmacological activity.

The Presumed Metabolic Landscape

Once inside the cell, this compound, like other cytidine analogs, is likely a prodrug that requires metabolic activation to exert its biological effects.[2] This activation is presumed to follow the established nucleoside salvage pathway. Conversely, catabolic pathways exist to inactivate and clear the compound.

Anabolic Activation Pathway

The activation of this compound is anticipated to proceed through a series of phosphorylation steps, catalyzed by intracellular kinases, to ultimately form the active triphosphate metabolite.[3]

-

Monophosphorylation: Deoxycytidine kinase (dCK) is the primary enzyme expected to catalyze the initial and rate-limiting phosphorylation of this compound to this compound-5'-monophosphate.

-

Diphosphorylation: Nucleoside monophosphate kinases will then likely convert the monophosphate form to this compound-5'-diphosphate.

-

Triphosphorylation: Finally, nucleoside diphosphate kinases are expected to generate the active this compound-5'-triphosphate.

This triphosphate analog can then be incorporated into DNA during replication, leading to the inhibition of DNA methyltransferases and subsequent downstream effects.[3]

Catabolic Inactivation Pathway

The primary route for the inactivation of many cytidine analogs is deamination.[4]

-

Deamination: Cytidine deaminase (CDA) is a key enzyme that can convert cytidine and its analogs to their corresponding uridine forms. In the case of this compound, this would likely result in the formation of 5-Phenyluridine, a compound that may have a different biological activity profile or be further metabolized for excretion. The bulky phenyl group at the 5-position might influence the susceptibility of this compound to deamination by CDA.[5]

Postulated Mechanism of Action

The biological activity of many 5-substituted cytidine analogs stems from their ability to inhibit DNA methyltransferases (DNMTs).[1][6] After incorporation into DNA, the this compound moiety is recognized by DNMTs. The presence of the phenyl group at the 5-position is expected to sterically hinder the catalytic activity of the enzyme, leading to its irreversible binding to the DNA. This sequestration of DNMTs on the DNA prevents the methylation of newly synthesized DNA strands, resulting in passive demethylation of the genome. This can lead to the re-expression of silenced tumor suppressor genes and cell differentiation.[7]

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for this compound is available, the following table is presented as a template for future experimental data acquisition. The values are placeholders and should not be considered factual.

| Parameter | Hypothetical Value | Units | Putative Experimental Method |

| Cellular Uptake | |||

| Km for ENT1 | 50 | µM | Radiotracer uptake assay with [3H]-5-Phenylcytidine in cells expressing ENT1 |

| Vmax for ENT1 | 100 | pmol/10^6 cells/min | Radiotracer uptake assay with [3H]-5-Phenylcytidine in cells expressing ENT1 |

| Km for CNT1 | 25 | µM | Radiotracer uptake assay with [3H]-5-Phenylcytidine in cells expressing CNT1 |

| Vmax for CNT1 | 150 | pmol/10^6 cells/min | Radiotracer uptake assay with [3H]-5-Phenylcytidine in cells expressing CNT1 |

| Metabolism | |||

| Km of dCK for this compound | 10 | µM | In vitro kinase assay with recombinant dCK and [3H]-5-Phenylcytidine |

| Vmax of dCK for this compound | 5 | nmol/mg protein/min | In vitro kinase assay with recombinant dCK and [3H]-5-Phenylcytidine |

| Km of CDA for this compound | 100 | µM | In vitro deaminase assay with recombinant CDA and this compound |

| Vmax of CDA for this compound | 20 | nmol/mg protein/min | In vitro deaminase assay with recombinant CDA and this compound |

| Intracellular t1/2 of this compound-5'-triphosphate | 4 | hours | Pulse-chase experiment with [3H]-5-Phenylcytidine followed by HPLC analysis |

Detailed Experimental Protocols (Generalized)

The following are generalized protocols that can be adapted for the specific investigation of this compound's cellular uptake and metabolism.

Protocol for Cellular Uptake Assay

Objective: To determine the kinetics of this compound uptake via specific nucleoside transporters.

Materials:

-

Cell lines with known expression of specific nucleoside transporters (e.g., HEK293 cells transfected to overexpress ENT1, ENT2, CNT1, CNT2, or CNT3).

-

Radiolabeled [³H]-5-Phenylcytidine.

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution).

-

Inhibitors of nucleoside transporters (e.g., nitrobenzylmercaptopurine ribonucleoside (NBMPR) for ENTs, phloridzin for CNTs).

-

Scintillation cocktail and counter.

Procedure:

-

Seed cells in 24-well plates and grow to confluence.

-

Wash cells with uptake buffer.

-

Pre-incubate cells with or without specific transporter inhibitors for 15 minutes.

-

Initiate the uptake by adding varying concentrations of [³H]-5-Phenylcytidine to the wells.

-

Incubate for a short period (e.g., 1-5 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell lysates for normalization.

-

Calculate the initial uptake rates and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Protocol for In Vitro Metabolism Assay

Objective: To characterize the enzymatic conversion of this compound by deoxycytidine kinase and cytidine deaminase.

Materials:

-

Recombinant human deoxycytidine kinase (dCK) and cytidine deaminase (CDA).

-

This compound.

-

ATP and appropriate kinase buffer.

-

Deaminase buffer.

-

HPLC system with a suitable column for separating nucleosides and their metabolites.

Procedure for Kinase Assay:

-

Set up reaction mixtures containing kinase buffer, ATP, recombinant dCK, and varying concentrations of this compound.

-

Incubate at 37°C for a defined period.

-

Terminate the reaction by heat inactivation or addition of a stop solution.

-

Analyze the formation of this compound-5'-monophosphate by HPLC.

-

Calculate the initial reaction velocities and determine the kinetic parameters.

Procedure for Deaminase Assay:

-

Set up reaction mixtures containing deaminase buffer, recombinant CDA, and varying concentrations of this compound.

-

Incubate at 37°C for a defined period.

-

Terminate the reaction.

-

Analyze the formation of 5-Phenyluridine by HPLC.

-

Calculate the initial reaction velocities and determine the kinetic parameters.

Protocol for Intracellular Metabolite Analysis

Objective: To identify and quantify the intracellular metabolites of this compound.

Materials:

-

Cancer cell line of interest (e.g., a leukemia or solid tumor cell line).

-

This compound.

-

Cell culture medium and supplements.

-

Methanol for extraction.

-

LC-MS/MS system.

Procedure:

-

Culture cells to a desired density.

-

Treat the cells with this compound at a relevant concentration for various time points.

-

Harvest the cells and rapidly quench metabolism by washing with ice-cold saline.

-

Extract the intracellular metabolites using cold methanol.

-

Analyze the cell extracts by LC-MS/MS to identify and quantify this compound and its phosphorylated and deaminated metabolites.

-

Normalize the metabolite levels to the cell number or total protein content.

Visualizing the Pathways and Processes

To further elucidate the proposed mechanisms, the following diagrams have been generated using the DOT language.

Caption: Proposed cellular uptake of this compound via ENT and CNT transporters.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficient deamination of 5-methylcytidine and 5-substituted cytidine residues in DNA by human APOBEC3A cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytidine analogs in plant epigenetic research and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellular differentiation, cytidine analogs and DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 5-Phenylcytidine DNA Incorporation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of modified nucleosides into synthetic oligonucleotides is a cornerstone of modern molecular biology and drug development. 5-Phenylcytidine, a cytidine analog with a bulky phenyl group at the 5-position, presents unique steric and electronic properties that can influence DNA structure, stability, and enzyme interactions. Understanding the dynamics of its incorporation into DNA is crucial for its potential applications in therapeutics and diagnostics. This technical guide provides a comprehensive overview of the in silico and experimental methodologies required to characterize the incorporation of this compound into DNA. It details the necessary experimental protocols, from the synthesis of the modified triphosphate to its enzymatic incorporation and subsequent biophysical characterization. Furthermore, this guide outlines the computational workflows for molecular dynamics simulations and quantum mechanics calculations to model the structural and energetic consequences of this modification. Due to the limited availability of specific experimental data for this compound, this guide presents illustrative data in structured tables to serve as a template for researchers in their own investigations.

Introduction

The targeted modification of DNA with synthetic nucleosides offers a powerful tool to modulate its biological and physical properties. Modifications at the C5 position of pyrimidines are particularly well-tolerated by DNA polymerases and can project into the major groove of the DNA double helix, allowing for altered interactions with proteins and other molecules. This compound is a notable example of a C5-modified cytidine analog where the phenyl group can introduce significant steric bulk and potential for π-stacking interactions. These characteristics may lead to altered DNA stability, modified recognition by DNA-binding proteins, and distinct signatures in polymerase-mediated incorporation assays.

This guide provides a technical framework for the comprehensive study of this compound DNA incorporation, encompassing both experimental and computational approaches.

Experimental Protocols

Synthesis of 5-Phenyl-2'-deoxycytidine-5'-Triphosphate (5-Ph-dCTP)

Protocol:

-

Starting Material: Begin with appropriately protected 5-Phenyl-2'-deoxycytidine. The 5'-hydroxyl group should be free, while other reactive groups are protected.

-

Phosphorylation: Dissolve the protected nucleoside in a suitable organic solvent (e.g., pyridine).

-

Add 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one to the solution to form the 5'-H-phosphonate intermediate.

-

Oxidation and Pyrophosphate Addition: In the same reaction vessel, add a solution of tributylammonium pyrophosphate in anhydrous DMF and an oxidizing agent such as iodine.

-

Deprotection: After the reaction is complete, remove the protecting groups under appropriate conditions (e.g., treatment with ammonia for base-labile groups).

-

Purification: Purify the resulting 5-Ph-dCTP using anion-exchange chromatography followed by reverse-phase high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the identity and purity of the product using techniques such as 1H NMR, 31P NMR, and mass spectrometry.

Primer Extension Assay for DNA Polymerase Kinetics

Primer extension assays are fundamental for determining the efficiency and fidelity of DNA polymerase-mediated incorporation of modified nucleotides. This can be assessed through both steady-state and pre-steady-state kinetics.

Protocol:

-

Primer-Template Preparation: Design and synthesize a DNA template strand containing a known sequence and a complementary primer strand that is shorter than the template. The primer is typically labeled at the 5'-end with a radioactive isotope (e.g., 32P) or a fluorescent dye for visualization. Anneal the primer to the template by heating to 95°C and slowly cooling to room temperature.[1]

-

Reaction Setup: Prepare reaction mixtures containing the annealed primer-template, a specific DNA polymerase, reaction buffer (typically containing Mg2+), and varying concentrations of the incoming nucleotide (5-Ph-dCTP or a natural dNTP as a control).

-

Initiation and Quenching: Initiate the reaction by adding the DNA polymerase. For steady-state kinetics, allow the reaction to proceed for a set time under conditions where less than 20% of the primer is extended. For pre-steady-state kinetics, use a rapid quench-flow instrument to stop the reaction at very short time intervals (milliseconds). Quench the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a denaturant (e.g., formamide).[2]

-

Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

-

Visualization and Quantification: Visualize the labeled DNA fragments using autoradiography (for 32P) or fluorescence imaging. Quantify the amount of extended primer to determine the reaction velocity.

-

Data Analysis:

-

Steady-State Kinetics: Plot the reaction velocity against the nucleotide concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax. The incorporation efficiency is calculated as Vmax/Km.

-

Pre-Steady-State Kinetics: Plot the product formation over time. A burst of product formation followed by a slower linear phase is indicative of the pre-steady-state and steady-state phases, respectively. Fit the data to the appropriate equations to determine the rate of polymerization (kpol) and the dissociation constant for the nucleotide (Kd).[2][3]

-

In Silico Modeling

In silico modeling provides atomic-level insights into the structural and energetic consequences of incorporating this compound into DNA.

Molecular Dynamics (MD) Simulations

MD simulations can reveal the conformational dynamics of a DNA duplex containing this compound. The AMBER (Assisted Model Building with Energy Refinement) software suite is a widely used tool for such simulations.

Protocol:

-

System Setup:

-

Structure Generation: Build the initial structure of the DNA duplex containing this compound using tools like NAB or the 3DNA server.

-

Force Field Parameterization: Since this compound is a non-standard nucleotide, its force field parameters (e.g., partial atomic charges, bond and angle parameters) need to be derived. This is typically done using quantum mechanics calculations (e.g., with Gaussian) and the antechamber module in AMBER.

-

Solvation and Ionization: Solvate the DNA duplex in a box of explicit water molecules (e.g., TIP3P water model) and add counterions to neutralize the system.

-

-

Simulation Protocol:

-

Minimization: Perform energy minimization to relieve any steric clashes in the initial structure.

-

Heating: Gradually heat the system to the desired simulation temperature (e.g., 300 K) under constant volume conditions.

-

Equilibration: Equilibrate the system under constant pressure and temperature conditions until properties like density and potential energy stabilize.

-

Production Run: Run the production simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the DNA.

-

-

Trajectory Analysis: Analyze the simulation trajectory to calculate various structural and dynamic properties, including:

-

Root Mean Square Deviation (RMSD) to assess structural stability.

-

Helical parameters (e.g., twist, rise, slide) to characterize the DNA conformation.

-

Hydrogen bonding patterns and lifetimes.

-

Solvent accessible surface area.

-

Principal component analysis to identify major conformational motions.

-

Quantum Mechanics (QM) Calculations

QM calculations can provide detailed information about the electronic structure and energetics of base pairing involving this compound.

Protocol:

-

Model System: Create a model system consisting of the this compound base paired with guanine.

-

Methodology: Employ a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and an appropriate basis set (e.g., 6-31G*).

-

Calculations:

-

Geometry Optimization: Optimize the geometry of the base pair to find the lowest energy conformation.

-

Interaction Energy: Calculate the interaction energy between the two bases to determine the stability of the base pair.

-

Electronic Properties: Analyze the electronic properties, such as the electrostatic potential and molecular orbitals, to understand the nature of the interactions.

-

Data Presentation

Quantitative data from the experimental and computational studies should be summarized in clearly structured tables for easy comparison. The following tables provide templates with hypothetical data for the incorporation of 5-Ph-dCTP by a model DNA polymerase and the thermodynamic stability of a DNA duplex containing this compound.

Table 1: Illustrative Steady-State Kinetic Parameters for 5-Ph-dCTP Incorporation

| Nucleotide | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Relative Efficiency |

| dCTP | 10 | 50 | 5.0 | 1 |

| 5-Ph-dCTP | 50 | 10 | 0.2 | 0.04 |

Table 2: Illustrative Pre-Steady-State Kinetic Parameters for 5-Ph-dCTP Incorporation

| Nucleotide | Kd (µM) | kpol (s-1) |

| dCTP | 20 | 100 |

| 5-Ph-dCTP | 80 | 15 |

Table 3: Illustrative Thermodynamic Parameters for a DNA Duplex Containing a Single Modification

| Duplex | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |

| Unmodified | 65.0 | -80.0 | -220.0 | -14.6 |

| This compound | 62.5 | -75.0 | -205.0 | -13.9 |

Visualization

Diagrams are essential for visualizing complex workflows and relationships. The following diagrams were generated using the Graphviz DOT language.

Caption: Experimental workflow for the synthesis and kinetic analysis of this compound triphosphate incorporation.

Caption: In silico workflow for the computational modeling of this compound in DNA.

Caption: Logical relationship between experimental data and computational modeling for validation.

Conclusion

The study of this compound DNA incorporation requires a multidisciplinary approach that combines organic synthesis, enzymology, biophysical chemistry, and computational modeling. This technical guide provides a roadmap for researchers to navigate the complexities of characterizing this novel modified nucleoside. While direct experimental data for this compound remains to be published, the protocols and workflows outlined herein, based on established methodologies for other modified nucleosides, offer a robust framework for its investigation. The illustrative data and visualizations serve as practical templates for data presentation and conceptual understanding. A thorough investigation following these guidelines will undoubtedly shed light on the unique properties of this compound and its potential for future applications.

References

- 1. The primer extension assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pre-Steady-State Kinetic Studies of Nucleotide Incorporation into a Single-Nucleotide Gapped DNA Substrate Catalyzed by Human DNA Polymerase β - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 5-Phenylcytidine in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 5-Phenylcytidine in dimethyl sulfoxide (DMSO), a common solvent used in drug discovery and development. Due to the limited publicly available data specifically for this compound, this guide also includes information on a structurally similar compound, 5-Methyl-2'-deoxycytidine, to provide valuable context. Furthermore, it outlines detailed experimental protocols for determining these critical parameters.

Introduction to this compound

This compound is a synthetic derivative of the nucleoside cytidine, characterized by the presence of a phenyl group at the 5th position of the pyrimidine ring. As a nucleoside analog, it holds potential for investigation in various therapeutic areas, including oncology and virology, primarily through its interaction with cellular nucleic acid synthesis and metabolic pathways. Understanding its solubility and stability in a versatile solvent like DMSO is paramount for its effective use in research and preclinical development.

Solubility of this compound in DMSO

Data for a Structurally Related Compound:

| Compound | Solvent | Solubility (approx.) | Source |

| 5-Methyl-2'-deoxycytidine | DMSO | 20 mg/mL | [1] |

It is reasonable to hypothesize that this compound exhibits a comparable solubility in DMSO. However, empirical determination is essential for accurate experimental design.

Experimental Protocol for Determining Solubility

A standard method for determining the solubility of a compound in DMSO involves the preparation of a saturated solution followed by quantification of the dissolved solute.

Methodology: The Shake-Flask Method

-

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of DMSO in a sealed vial.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Place the vial in a thermostatic shaker set at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC-UV to determine the concentration of this compound.

-

Calculate the original concentration in the DMSO solution to determine the solubility in mg/mL.

-

Stability of this compound in DMSO

The stability of a compound in a solvent is a critical factor for ensuring the reliability and reproducibility of experimental results. Stability studies are designed to evaluate how a compound's chemical integrity is affected by various environmental factors over time.

While specific stability data for this compound in DMSO is not currently available, it is known that some compounds can degrade in DMSO, even under standard storage conditions. Therefore, it is crucial to perform stability assessments.

Experimental Protocol for Assessing Stability